D-Asparagine tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

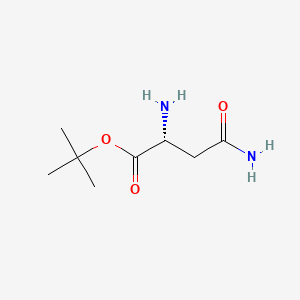

D-Asparagine tert-butyl ester: is a derivative of the amino acid asparagine. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . It is known for its role in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Asparagine tert-butyl ester typically involves the esterification of D-asparagine. One common method is the reaction of D-asparagine with tert-butyl alcohol in the presence of an acid catalyst. This reaction can be carried out under mild conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as enzymatic catalysis. For example, the use of D-hydantoin hydrolase to catalyze the ring opening of D,L-5-substituted hydantoins to D-N-carbamyl amino acids, followed by further reactions to produce the ester .

Chemical Reactions Analysis

Types of Reactions: D-Asparagine tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents like thionyl chloride (SOCl2) or acid chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: D-Asparagine tert-butyl ester is used in peptide synthesis as a building block. It is also employed in the study of enzyme mechanisms and protein interactions .

Biology: In biological research, the compound is used to study the metabolic pathways involving asparagine. It is also utilized in the synthesis of biologically active peptides .

Medicine: It is also used in the study of cancer cells and other disease models .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of D-Asparagine tert-butyl ester involves its role as a precursor in peptide synthesis. The compound can be incorporated into peptides, where it influences the structure and function of the resulting molecules. It interacts with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

L-Asparagine tert-butyl ester: This compound is similar in structure but differs in the stereochemistry of the asparagine moiety.

L-Asparagine tert-butyl ester hydrochloride: Another similar compound, often used in peptide synthesis.

Uniqueness: D-Asparagine tert-butyl ester is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biochemical applications. This makes it particularly valuable in research focused on the role of D-amino acids in biological systems .

Biological Activity

D-Asparagine tert-butyl ester (CAS 72287-71-9) is a derivative of the amino acid asparagine, modified with a tert-butyl ester group. This modification enhances its stability and solubility, making it a valuable compound in biochemical research, particularly in the field of proteomics and medicinal chemistry. This article explores the biological activity of this compound, examining its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the protection of the amino and carboxyl groups of asparagine through tert-butylation. The process can be achieved via transesterification reactions using tert-butyl alcohol in the presence of suitable catalysts. This method not only protects both carboxyl groups but also allows for the selective hydrolysis of the ester under specific conditions, facilitating further chemical modifications .

This compound exhibits biological activity primarily through its role in modulating metabolic pathways. It has been shown to influence glutamine metabolism, which is critical in cancer cell proliferation. The compound acts as an analog that can inhibit glutaminolysis, a process that cancer cells exploit for growth and survival .

In Vitro Studies

Recent studies have evaluated the effects of this compound on various cancer cell lines:

- Breast Cancer Cell Lines : In vitro tests demonstrated that this compound inhibited cell growth in MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells after 24 and 72 hours of treatment. The compound showed a concentration-dependent response, indicating its potential as a therapeutic agent against breast cancer .

- Non-Malignant Cells : Notably, no significant inhibition was observed in non-malignant MCF-10A breast cells, suggesting a degree of selectivity that is advantageous for therapeutic applications .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates moderate exposure levels in various tissues, including the brain, liver, and kidneys. The half-life was recorded at approximately 0.71 hours, highlighting its rapid metabolism and distribution within biological systems .

Case Studies

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 | 25 | Inhibition of growth |

| Study 2 | SK-BR-3 | 30 | Inhibition of growth |

| Study 3 | MDA-MB-231 | 20 | Inhibition of growth |

| Study 4 | MCF-10A | >100 | No inhibition |

Table 1: Summary of in vitro studies on this compound

Properties

IUPAC Name |

tert-butyl (2R)-2,4-diamino-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLGKVRQXXHELH-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.